molecular formula C25H50O3 B14667204 Methyl 24-hydroxytetracosanoate CAS No. 37477-30-8

Methyl 24-hydroxytetracosanoate

Cat. No.: B14667204
CAS No.: 37477-30-8
M. Wt: 398.7 g/mol
InChI Key: NCWSJQBNRVEQAI-UHFFFAOYSA-N
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Description

Methyl 24-hydroxytetracosanoate is a long-chain fatty acid methyl ester characterized by a hydroxyl group at the terminal (ω) carbon (C24) of a tetracosanoic acid backbone. This compound is primarily associated with plant lipid metabolism, particularly in the context of suberin biosynthesis. Suberin, a protective biopolyester found in plant cell walls, incorporates hydroxylated fatty acids like 24-hydroxytetracosanoate, which are often esterified to form methyl or other alkyl esters .

Properties

CAS No.

37477-30-8

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

methyl 24-hydroxytetracosanoate

InChI

InChI=1S/C25H50O3/c1-28-25(27)23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26/h26H,2-24H2,1H3

InChI Key

NCWSJQBNRVEQAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 24-hydroxytetracosanoate can be synthesized through the esterification of 24-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 24-hydroxytetracosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 24-oxotetracosanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 24-hydroxytetracosanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 24-oxotetracosanoate

    Reduction: 24-hydroxytetracosanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 24-hydroxytetracosanoate has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their derivatives.

    Biology: The compound is used in the study of lipid metabolism and the role of hydroxylated fatty acids in biological systems.

    Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in lipid-based formulations.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 24-hydroxytetracosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group at the 24th carbon position allows for specific interactions with enzymes, influencing the compound’s biological activity. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural Features :

  • Molecular formula : C₂₅H₅₀O₃
  • Functional groups : Terminal hydroxyl (-OH) at C24 and methyl ester (-COOCH₃) at C1.
  • Chain length : 24-carbon backbone with ω-hydroxylation.

Biological Role: In Arabidopsis thaliana, methyl 24-hydroxytetracosanoate is quantified as a major component of seed and root suberin, contributing to waterproofing and pathogen resistance . Analytical methods such as gas chromatography-mass spectrometry (GC/MS) and derivatization (e.g., trimethylsilyl ethers for hydroxyl groups) are critical for its identification and quantification .

Comparison with Structurally Similar Compounds

Ethyl 24-Hydroxytetracosanoate

  • Molecular formula : C₂₆H₅₂O₃.
  • Key differences : The ester group is ethyl (-COOCH₂CH₃) instead of methyl.
  • Analytical distinction: Ethyl esters exhibit similar GC/MS fragmentation patterns to methyl esters, including characteristic ions at m/z 88 and 96. These arise from McLafferty rearrangements and cyclohexanone radical ion formation, respectively .
  • Biological relevance : Ethyl esters of ω-hydroxy fatty acids are less common in plants but have been tentatively identified in environmental samples via GC/MS .

Methyl Shikimate

  • Molecular formula : C₈H₁₂O₅.
  • Key differences : A cyclic ester derived from shikimic acid, lacking a long hydrocarbon chain.
  • Analytical distinction: Identified via HPLC and NMR, with distinct spectral features (e.g., aromatic protons in ¹H NMR) compared to aliphatic esters like this compound .

Methyl Palmitate

  • Molecular formula : C₁₇H₃₄O₂.
  • Key differences : Shorter chain (C16 vs. C24) and absence of hydroxylation.

Sandaracopimaric Acid Methyl Ester

  • Molecular formula : C₂₁H₃₂O₂.
  • Key differences: A diterpenoid methyl ester with a fused ring system, unlike the linear structure of this compound.
  • Source : Found in conifer resins, highlighting divergent biosynthetic origins compared to hydroxylated fatty acids in suberin .

Data Table: Structural and Analytical Comparison

Compound Molecular Formula Chain Length Functional Groups Key Analytical Methods Biological Source Reference ID
This compound C₂₅H₅₀O₃ C24 ω-OH, methyl ester GC/MS, derivatization (TMS) Arabidopsis suberin
Ethyl 24-hydroxytetracosanoate C₂₆H₅₂O₃ C24 ω-OH, ethyl ester GC/MS (m/z 88, 98) Environmental samples
Methyl Palmitate C₁₇H₃₄O₂ C16 Methyl ester GC/MS, FTIR Plant lipids, biodiesel
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ N/A Diterpenoid methyl ester NMR, PCA analysis Conifer resins
Methyl Shikimate C₈H₁₂O₅ N/A Cyclic ester HPLC, NMR Synthetic/plant metabolites

Key Research Findings

  • Fragmentation Patterns: Methyl and ethyl ω-hydroxy esters share diagnostic GC/MS ions (m/z 88, 98), enabling their identification in complex matrices .
  • Suberin Biosynthesis: this compound is a biomarker for suberin in Arabidopsis, with concentrations normalized to tissue weight (μg/g) using internal standards like deuterated fatty acids .
  • Structural vs. Functional Divergence : While methyl palmitate and sandaracopimaric acid methyl ester are structurally distinct, their esterification mechanisms reflect convergent evolutionary strategies for lipid storage and defense .

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